REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[C:6]([CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=1)[C:7]([N:9]([CH3:11])[CH3:10])=[O:8])([O-])=O>C1COCC1.[Ni]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:12]=[C:13]([C:15]([F:16])([F:17])[F:18])[CH:14]=1)[C:7]([N:9]([CH3:11])[CH3:10])=[O:8]
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Name
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|
Quantity
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12.6 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C(C(=O)N(C)C)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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3 g
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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through celite, concentration of the filtrate and crystallization from hexane
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Name
|
|
Type
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product
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Smiles
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NC=1C=C(C(=O)N(C)C)C=C(C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |